

Application Notes & Protocols for the Quantification of Disodium Azelate in Biological Samples

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Compound of Interest

Compound Name: Disodium azelate

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Introduction

Disodium azelate, the salt of azelaic acid, is a pharmaceutically relevant compound utilized for various dermatological conditions due to the anti-inflammatory, anti-keratinizing, and anti-bacterial properties of azelaic acid.^[1] Accurate quantification of azelaic acid in biological matrices is crucial for pharmacokinetic, pharmacodynamic, and toxicological studies in drug development. In biological systems, **disodium azelate** dissociates, releasing azelaic acid as the active moiety. Therefore, analytical methods are typically validated for the quantification of azelaic acid.

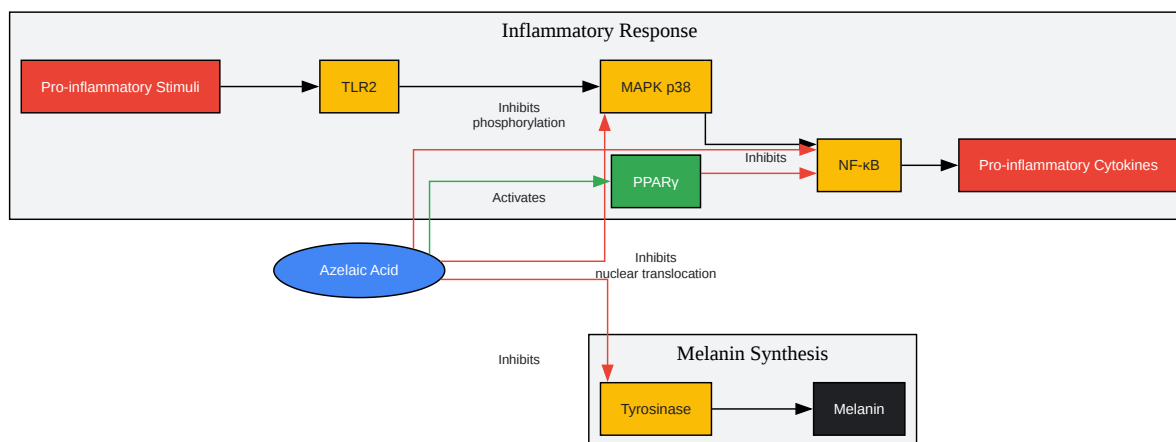
This document provides detailed application notes and protocols for the quantification of azelaic acid in biological samples, primarily focusing on Gas Chromatography-Mass Spectrometry (GC-MS) and High-Performance Liquid Chromatography (HPLC) coupled with mass spectrometry (MS) or UV detection.

Mechanism of Action of Azelaic Acid

Azelaic acid exerts its therapeutic effects through a multi-faceted mechanism of action, primarily involving the modulation of inflammatory pathways and enzymatic inhibition. It has been shown to interfere with the NF- κ B/MAPK inflammatory signaling pathway by inhibiting the

phosphorylation of MAPK p38 and preventing the translocation of NF- κ B to the nucleus.[1] Additionally, azelaic acid can activate the peroxisome proliferator-activated receptor-gamma (PPAR γ), which further contributes to its anti-inflammatory effects by inhibiting the transactivation of NF- κ B and reducing the production of pro-inflammatory cytokines such as IL-1 β , IL-6, and TNF α . [1]

Another key mechanism is the inhibition of tyrosinase, a critical enzyme in melanin synthesis, making it effective in treating hyperpigmentation.[1] Azelaic acid also exhibits antimicrobial properties by inhibiting protein synthesis in bacteria like *Propionibacterium acnes* and *Staphylococcus epidermidis*. [2][3] Furthermore, it can inhibit mitochondrial oxidoreductases and 5 α -reductase. [2][3]



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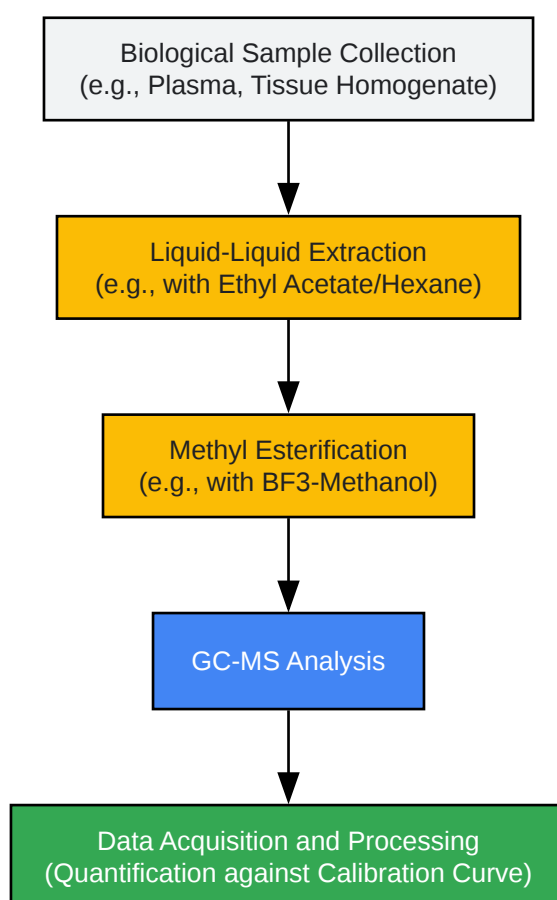
Figure 1: Simplified signaling pathways modulated by Azelaic Acid.

Analytical Methods

The two primary methods for the quantification of azelaic acid in biological matrices are GC-MS and HPLC-MS/MS. Due to the low volatility and high polarity of azelaic acid, derivatization is often required for GC analysis.

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS offers high sensitivity and selectivity for the analysis of azelaic acid. A derivatization step is necessary to convert the non-volatile dicarboxylic acid into a more volatile ester form, typically a methyl ester.



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Figure 2: General workflow for GC-MS analysis of Azelaic Acid.

a) Sample Preparation and Extraction:

- To 100 μ L of plasma or tissue homogenate, add an internal standard (e.g., a deuterated analog of azelaic acid or another dicarboxylic acid not present in the sample).

- Perform a liquid-liquid extraction by adding 500 μL of a suitable organic solvent mixture (e.g., ethyl acetate:hexane, 1:1 v/v).
- Vortex the mixture for 2 minutes.
- Centrifuge at 10,000 x g for 10 minutes to separate the phases.
- Carefully transfer the upper organic layer to a clean tube.
- Evaporate the solvent to dryness under a gentle stream of nitrogen at 40°C.

b) Derivatization (Methyl Esterification):

- To the dried extract, add 100 μL of 14% Boron Trifluoride in methanol (BF₃-methanol).
- Tightly cap the tube and heat at 60°C for 10 minutes.
- Cool the sample to room temperature.
- Add 200 μL of n-hexane and 100 μL of saturated sodium chloride solution.
- Vortex for 1 minute and centrifuge at 2,000 x g for 5 minutes.
- Transfer the upper hexane layer containing the dimethyl azelate derivative to a GC vial for analysis.

c) GC-MS Instrumentation and Conditions:

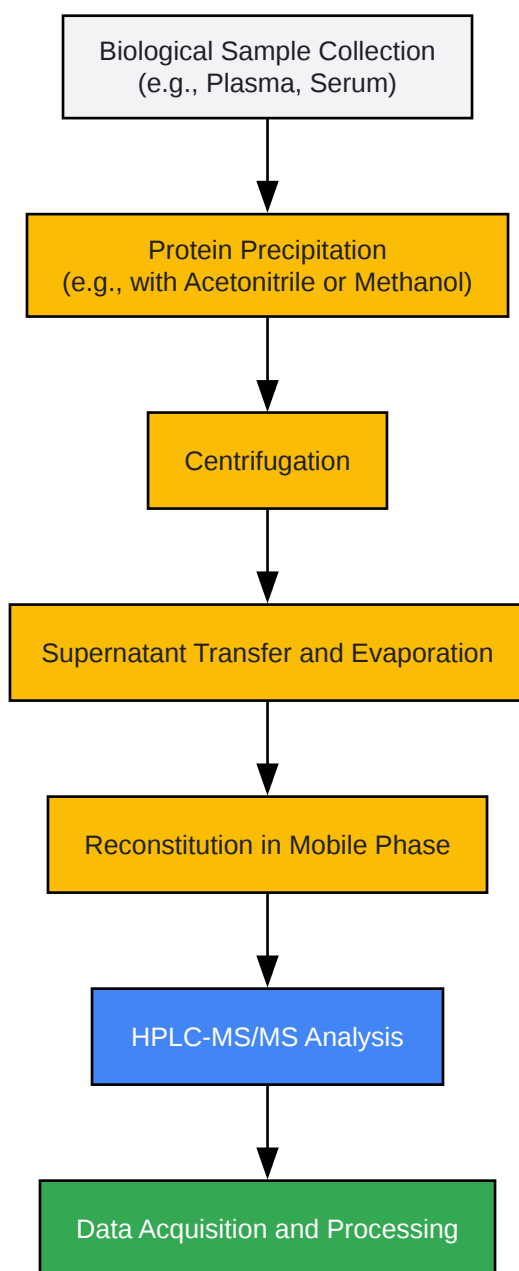
- Gas Chromatograph: Agilent 7890B GC System or equivalent.
- Mass Spectrometer: Agilent 5977A MSD or equivalent.
- Column: HP-5ms (30 m x 0.25 mm, 0.25 μm) or equivalent.
- Injector Temperature: 250°C.
- Oven Temperature Program: Initial temperature of 80°C, hold for 2 minutes, ramp to 280°C at 10°C/min, and hold for 5 minutes.

- Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.
- Ionization Mode: Electron Ionization (EI) at 70 eV.
- Mass Analyzer Mode: Selected Ion Monitoring (SIM) for quantification of characteristic ions of dimethyl azelate and the internal standard.

Parameter	Result
Linearity (r^2)	> 0.999
Limit of Detection (LOD)	1 nM ^[1]
Limit of Quantification (LOQ)	50 nM ^[1]
Intra-day Precision (%RSD)	< 10%
Inter-day Precision (%RSD)	< 15%
Accuracy (% Recovery)	85-115%
Recovery from Plasma	97% ^[1]
Recovery from Liver Homogenate	95% ^[1]

High-Performance Liquid Chromatography-Tandem Mass Spectrometry (HPLC-MS/MS)

HPLC-MS/MS is a highly sensitive and specific method that often does not require derivatization, simplifying sample preparation.



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Figure 3: General workflow for HPLC-MS/MS analysis of Azelaic Acid.

a) Sample Preparation:

- To 50 μL of plasma or serum, add 150 μL of ice-cold acetonitrile containing the internal standard.
- Vortex for 1 minute to precipitate proteins.

- Centrifuge at 12,000 x g for 10 minutes at 4°C.
- Transfer the supernatant to a new tube and evaporate to dryness under a stream of nitrogen.
- Reconstitute the residue in 100 µL of the mobile phase.
- Transfer to an autosampler vial for injection.

b) HPLC-MS/MS Instrumentation and Conditions:

- HPLC System: Waters Acquity UPLC or equivalent.
- Mass Spectrometer: Sciex API 5000 or equivalent triple quadrupole mass spectrometer.
- Column: A reverse-phase C18 column (e.g., Waters BEH C18, 2.1 x 50 mm, 1.7 µm).
- Mobile Phase A: 0.1% Formic acid in water.
- Mobile Phase B: 0.1% Formic acid in acetonitrile.
- Gradient Elution: A suitable gradient to separate azelaic acid from matrix components.
- Flow Rate: 0.4 mL/min.
- Ionization Mode: Electrospray Ionization (ESI) in negative mode.
- Mass Analyzer Mode: Multiple Reaction Monitoring (MRM) for specific precursor-to-product ion transitions for azelaic acid and the internal standard.

Parameter	Result
Linearity (r^2)	> 0.995
Lower Limit of Quantification (LLOQ)	10 pg/mL
Intra-day Precision (%RSD)	< 8%
Inter-day Precision (%RSD)	< 12%
Accuracy (% Bias)	Within $\pm 15\%$
Matrix Effect	Minimal and compensated by internal standard

Conclusion

Both GC-MS and HPLC-MS/MS are robust and reliable methods for the quantification of azelaic acid in biological samples. The choice of method will depend on the specific requirements of the study, including the desired sensitivity, sample throughput, and available instrumentation. The protocols and data presented in these application notes provide a solid foundation for researchers to develop and validate their own analytical methods for **Disodium azelate** quantification in a research or drug development setting.

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